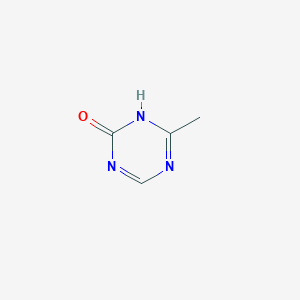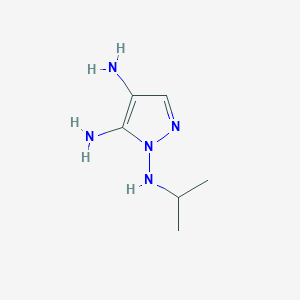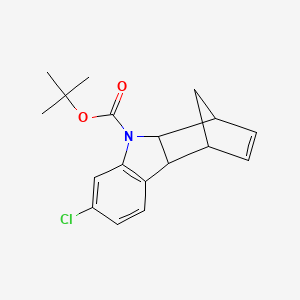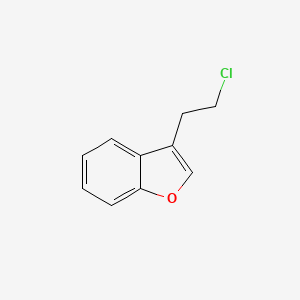![molecular formula C30H26Cl2N8Ru B12861059 Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is a coordination compound that features ruthenium as the central metal ion coordinated to bipyridine ligands. This compound is known for its unique electrochemical and photophysical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine ligands in the presence of a reducing agent. One common method is the reduction of ruthenium trichloride with hypophosphorous acid in an aqueous solution, followed by the addition of 2,2’-bipyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
化学反应分析
Types of Reactions
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to its original state or to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(I) complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electrochemical properties make it valuable in studying electron transfer processes .
Biology
In biological research, Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is used in the development of biosensors and imaging agents. Its ability to interact with DNA and proteins makes it useful in studying cellular processes and developing diagnostic tools .
Medicine
Its luminescent properties also make it useful in imaging techniques .
Industry
Industrially, this compound is used in the development of light-emitting devices and solar cells. Its ability to absorb and emit light efficiently makes it a valuable component in these technologies .
作用机制
The mechanism of action of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species upon light activation, leading to cellular damage and apoptosis .
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) dichloride: Another ruthenium-based compound with similar electrochemical properties but different ligand coordination.
Bis(2,2’-bipyridine)ruthenium(II) complexes with imidazo[4,5-f][1,10-phenanthroline]: These complexes have different ligands but share similar photophysical properties.
Uniqueness
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is unique due to its specific ligand arrangement, which imparts distinct electrochemical and photophysical properties. Its ability to interact with biological molecules and generate reactive oxygen species upon light activation sets it apart from other similar compounds .
属性
分子式 |
C30H26Cl2N8Ru |
|---|---|
分子量 |
670.6 g/mol |
IUPAC 名称 |
2-(4-aminopyridin-2-yl)pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C10H10N4.2C10H8N2.2ClH.Ru/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H2,11,13)(H2,12,14);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
LCDPGEBIDHWGBN-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(C=C1N)C2=NC=CC(=C2)N.[Cl-].[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)

![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)


![6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B12861032.png)

